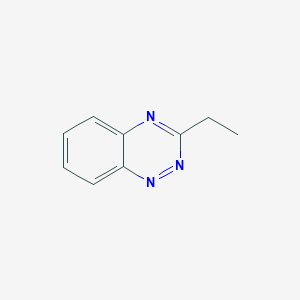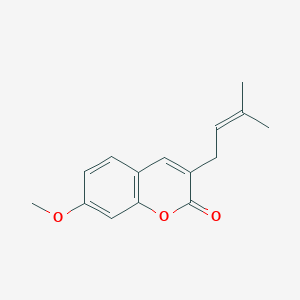
(2R)-2-amino-N-benzyl-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-amino-N-benzyl-N-methylpropanamide is a chiral amide compound with a specific stereochemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-N-benzyl-N-methylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-amino-1-propanol, benzyl chloride, and methylamine.
Reaction Steps:
Industrial Production Methods
Industrial production of ®-2-amino-N-benzyl-N-methylpropanamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-amino-N-benzyl-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Applications De Recherche Scientifique
®-2-amino-N-benzyl-N-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of ®-2-amino-N-benzyl-N-methylpropanamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Pathways: Involvement in pathways related to inflammation, pain, or other physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-amino-N-benzyl-N-methylpropanamide: The enantiomer of the compound with different stereochemistry.
N-benzyl-N-methylpropanamide: Lacks the chiral center and amino group.
2-amino-N-benzylpropanamide: Lacks the methyl group.
Uniqueness
®-2-amino-N-benzyl-N-methylpropanamide is unique due to its specific stereochemistry, which can result in different biological activity and chemical reactivity compared to its similar compounds
Propriétés
Formule moléculaire |
C11H16N2O |
|---|---|
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
(2R)-2-amino-N-benzyl-N-methylpropanamide |
InChI |
InChI=1S/C11H16N2O/c1-9(12)11(14)13(2)8-10-6-4-3-5-7-10/h3-7,9H,8,12H2,1-2H3/t9-/m1/s1 |
Clé InChI |
JCXUSDZGHZDNSY-SECBINFHSA-N |
SMILES isomérique |
C[C@H](C(=O)N(C)CC1=CC=CC=C1)N |
SMILES canonique |
CC(C(=O)N(C)CC1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


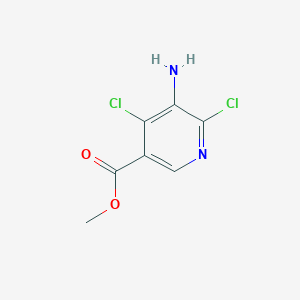
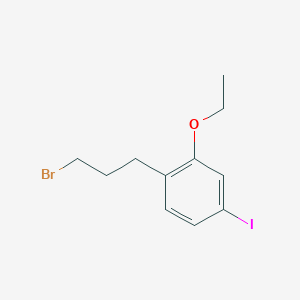

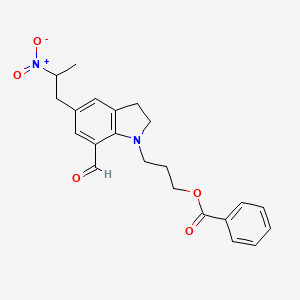
![N-Pentyl-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14074010.png)
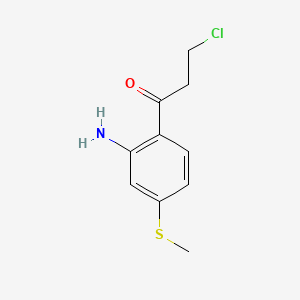
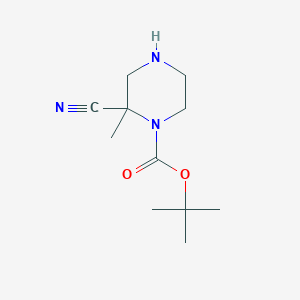
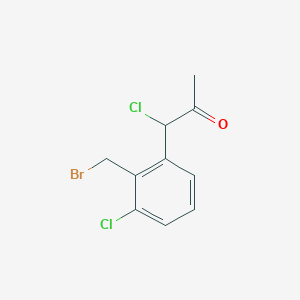
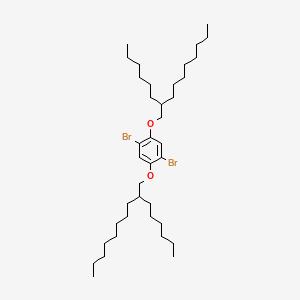
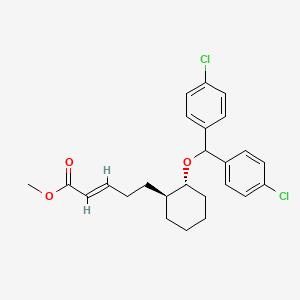
![Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester](/img/structure/B14074080.png)
